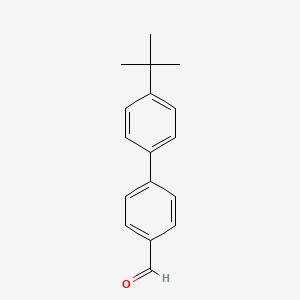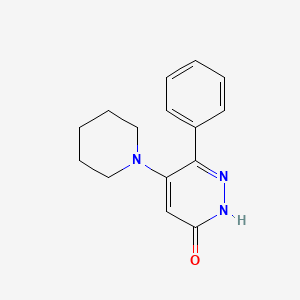
8-Bromo-7-methylpurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-7-methylpurine is a derivative of purine, a heterocyclic aromatic organic compound This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 7th position of the purine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-methylpurine typically involves the bromination of 7-methylpurine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of automated synthesis equipment and optimized reaction conditions to maximize yield and purity. The use of less polar solvents like tetrahydrofuran, 2-methyltetrahydrofuran, and ethyl acetate has been shown to improve the selectivity and yield of the desired product .
化学反応の分析
Types of Reactions
8-Bromo-7-methylpurine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Methylation Reactions: The methyl group at the 7th position can participate in further methylation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups replacing the bromine atom.
科学的研究の応用
8-Bromo-7-methylpurine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and nucleic acids.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 8-Bromo-7-methylpurine involves its interaction with specific molecular targets. For instance, it has been shown to interact with multidrug resistance-associated protein 1, an energy-dependent efflux pump that plays a role in the transport of various compounds across cell membranes . This interaction can influence the efflux of drugs and other substances, potentially affecting their efficacy and distribution within the body.
類似化合物との比較
Similar Compounds
6-Bromo-7-methylpurine: Another brominated purine derivative with a bromine atom at the 6th position.
7-Methylpurine: The parent compound without the bromine substitution.
8-Bromopurine: A similar compound with a bromine atom at the 8th position but lacking the methyl group.
Uniqueness
8-Bromo-7-methylpurine is unique due to the specific positioning of both the bromine and methyl groups on the purine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
8-bromo-7-methylpurine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-11-4-2-8-3-9-5(4)10-6(11)7/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUADNYXXHOCEKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=CN=C2N=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B3010303.png)



![5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3010308.png)
![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010310.png)
![2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B3010312.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B3010313.png)
![N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3010314.png)




![2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010326.png)
